7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
7-Fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione is a fluorinated nitro-substituted indole derivative. This compound is part of the indole family, which are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They can act as inhibitors, activators, or modulators of their target receptors.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and would depend on factors such as the compound’s specific structure and the route of administration .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism . The specific effects of “this compound” would depend on its specific mode of action and the cells or tissues it affects.
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
Starting Material: The synthesis often begins with 7-fluoroindole as the starting material.
Nitration: The indole ring is nitrated using nitric acid to introduce the nitro group at the 5-position.
Oxidation: The indole is then oxidized to form the 2,3-dione moiety. This can be achieved using oxidizing agents such as potassium permanganate or chromyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.
Reduction: Tin and hydrochloric acid, iron and hydrochloric acid, or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher-order oxidized derivatives.
Reduction Products: Amino derivatives such as 7-fluoro-5-amino-2,3-dihydro-1H-indole-2,3-dione.
Substitution Products: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione is used as a building block for the synthesis of more complex molecules
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's biological activities make it a candidate for drug development. Its ability to interact with biological targets can be harnessed to create new medications for various diseases.
Industry: In the materials science industry, indole derivatives are used in the development of new materials with unique properties. The fluorine and nitro groups in this compound can impart specific characteristics to materials, such as increased stability and reactivity.
Comparison with Similar Compounds
6-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione: Similar structure but with a different position of the fluorine atom.
5-fluoro-2,3-dihydro-1H-indole-2,3-dione: Lacks the nitro group.
7-fluoro-1H-indole-2,3-dione: Similar but without the dihydro modification.
Uniqueness: 7-Fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific combination of fluorine and nitro groups on the indole ring, which can lead to distinct chemical and biological properties compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
7-fluoro-5-nitro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYFNDZJUKUTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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